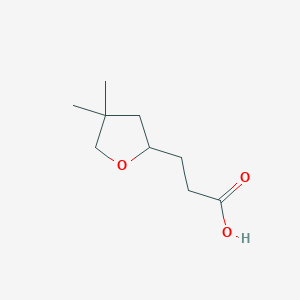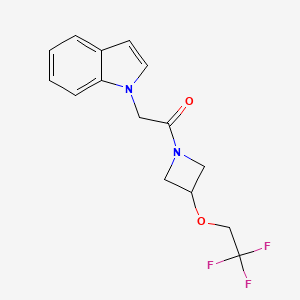
2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as TF-IDO inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research efforts have been dedicated to synthesizing novel derivatives of indole-containing compounds, aiming at enhancing their biological efficacy. For instance, a study involved the synthesis of new chalcone derivatives, including compounds structurally related to the specified compound, to evaluate their anti-inflammatory properties (Rehman, Saini, & Kumar, 2022). Such research underscores the potential of indole derivatives in the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
Indole derivatives have been synthesized and assessed for their antimicrobial and antifungal activities. A significant study synthesized novel 1H-indole derivatives and evaluated their effectiveness against bacterial and fungal strains, highlighting the compound's role in addressing resistance issues in microbial infections (Letters in Applied NanoBioScience, 2020).
Analgesic and Anti-inflammatory Applications
Further research on indole derivatives, including those structurally related to 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, has explored their potential as analgesic and anti-inflammatory agents. Studies have synthesized novel compounds and assessed their in vivo anti-inflammatory and analgesic effects, providing insights into their pharmacological benefits (Kumar, Deepika, Porwal, & Mishra, 2022).
Antioxidant and Neuroprotective Effects
Indole derivatives have also been studied for their antioxidant properties and potential neuroprotective effects. One study synthesized indole derivatives that exhibited significant antioxidant activity and affinity for GluN2B-containing NMDA receptors, suggesting a dual role in neuroprotection (Buemi et al., 2013).
Propriétés
IUPAC Name |
2-indol-1-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)10-22-12-7-20(8-12)14(21)9-19-6-5-11-3-1-2-4-13(11)19/h1-6,12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNSLIKSAVARRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2615553.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)
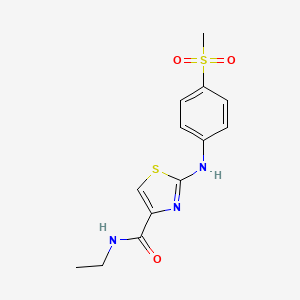
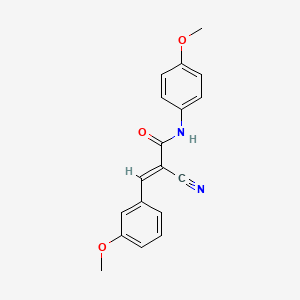
![N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2615562.png)
![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615563.png)
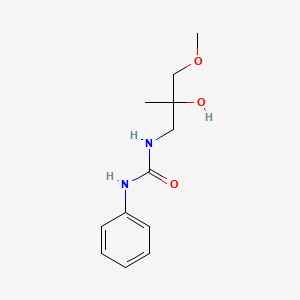
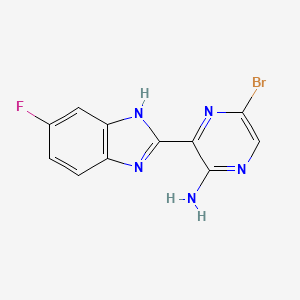
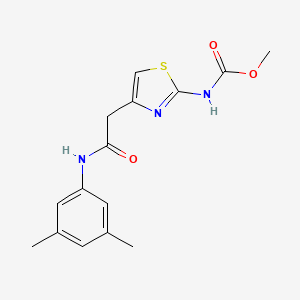
![2-methylpropyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615569.png)
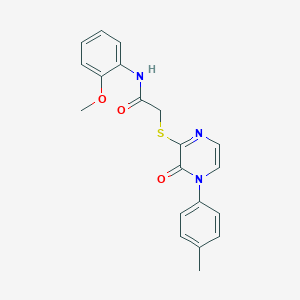
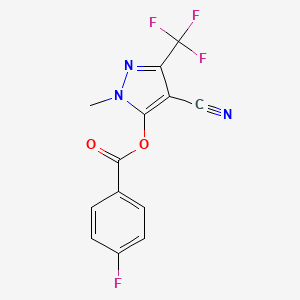
![Methyl {1-[(morpholin-4-ylcarbonyl)amino]cyclohexyl}acetate](/img/structure/B2615572.png)
